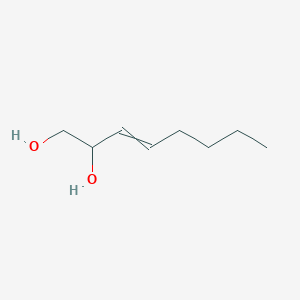
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane is an organic compound with the molecular formula C6H10F4O3 It is characterized by the presence of four fluorine atoms and three methoxy groups attached to a propane backbone
Vorbereitungsmethoden
The synthesis of 1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane typically involves the reaction of appropriate fluorinated precursors with methanol under specific conditions. Industrial production methods may include:
Fluorination: Starting with a suitable hydrocarbon, fluorination is carried out using fluorine gas or other fluorinating agents.
Analyse Chemischer Reaktionen
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, using reagents such as halides or nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, while the methoxy groups can affect its solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2-Tetrafluoro-3,3,3-trimethoxypropane can be compared with other fluorinated and methoxylated compounds:
1,1,1,2-Tetrafluoro-3-iodopropane: Similar in fluorination but with an iodine atom instead of methoxy groups.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains chlorine atoms and is used in different industrial applications.
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound used as a refrigerant.
These comparisons highlight the unique combination of fluorine and methoxy groups in this compound, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
42415-18-9 |
|---|---|
Molekularformel |
C6H10F4O3 |
Molekulargewicht |
206.14 g/mol |
IUPAC-Name |
1,1,1,2-tetrafluoro-3,3,3-trimethoxypropane |
InChI |
InChI=1S/C6H10F4O3/c1-11-6(12-2,13-3)4(7)5(8,9)10/h4H,1-3H3 |
InChI-Schlüssel |
YCUCGXNLCQYPNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C(F)(F)F)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
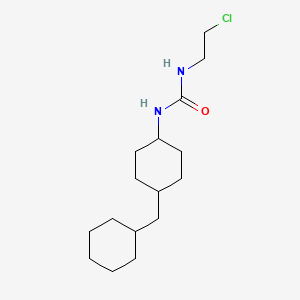
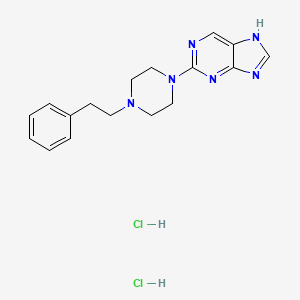
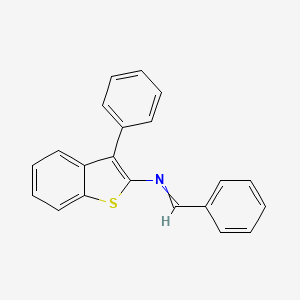
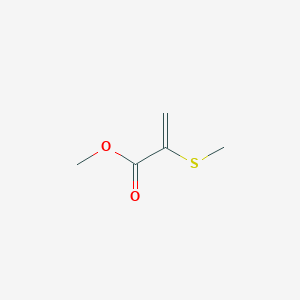

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
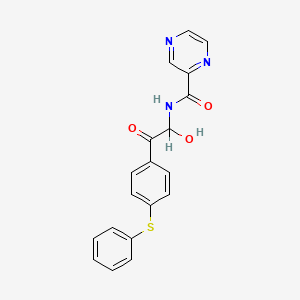

![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
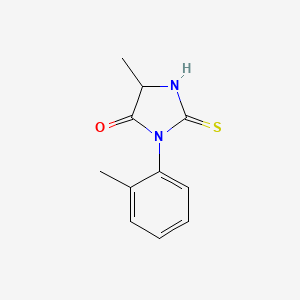
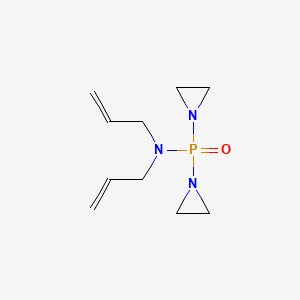
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
